![molecular formula C11H13N3S B2437415 2-[(Dimethylamino)methyl]quinazoline-4-thiol CAS No. 923140-47-0](/img/structure/B2437415.png)

2-[(Dimethylamino)methyl]quinazoline-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

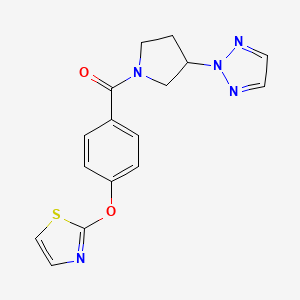

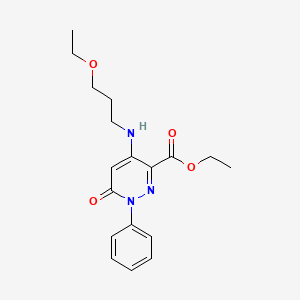

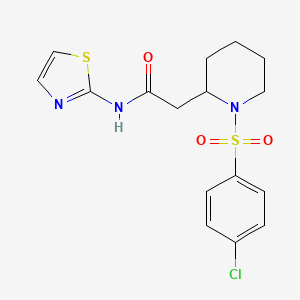

“2-[(Dimethylamino)methyl]quinazoline-4-thiol” is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-[(Dimethylamino)methyl]quinazoline-4-thiol” consists of a quinazoline core, which is a nitrogen-containing fused heterocycle . It has a dimethylamino group and a thiol group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Dimethylamino)methyl]quinazoline-4-thiol” are not detailed in the search results, quinazoline derivatives are known to undergo various chemical reactions . For instance, 2-methyl-4(3H)-quinazolinone underwent lithiation with alkyl lithium to form a lithio salt, which reacted with electrophiles .Physical And Chemical Properties Analysis

“2-[(Dimethylamino)methyl]quinazoline-4-thiol” is a solid substance that should be stored at room temperature . Its melting point is between 63-67° C .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

A study by Kwee and Lund (1971) explored the electrochemistry of quinazoline derivatives, including those substituted with a dimethylamino group. They found that in acidic and neutral solutions, these derivatives are reduced to their dihydro forms, followed by elimination of the substituent group, leading to the formation of quinazoline itself (S. Kwee & H. Lund, 1971).

Antimicrobial Activity

Chaitanya et al. (2018) synthesized novel quinazoline derivatives, including those with a dimethylamino group, and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus fumigates (P. Chaitanya et al., 2018).

Cytotoxic Activity

Deady et al. (2003) researched the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds showed significant growth inhibitory properties against various cancer cell lines, with some having IC50 values less than 10 nM (L. Deady et al., 2003).

Antiviral Activity

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, showing weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).

Synthesis of Derivatives for Biological Activity

Kaur et al. (2011) synthesized new derivatives of quinazoline-2-thiols, inspired by the potential biological activity of quinazolines and their fused-ring systems. These derivatives were characterized using various spectroscopic methods (R. Kaur et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14(2)7-10-12-9-6-4-3-5-8(9)11(15)13-10/h3-6H,7H2,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRONRNBLHUYHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=S)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]quinazoline-4-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437341.png)

![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)